molecular formula C13H17ClO B8511449 2,6-Di(propan-2-yl)benzoyl chloride CAS No. 85374-63-6

2,6-Di(propan-2-yl)benzoyl chloride

Cat. No.: B8511449
CAS No.: 85374-63-6
M. Wt: 224.72 g/mol
InChI Key: XVNCRTSUAIIOKD-UHFFFAOYSA-N
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Description

2,6-Di(propan-2-yl)benzoyl chloride is a specialized organic compound that serves as a versatile building block in chemical synthesis. Its structure features a benzoyl chloride functional group flanked by two bulky isopropyl substituents in the 2 and 6 positions, making it a sterically hindered intermediate. This steric hindrance can impart high regioselectivity in reactions, which is particularly valuable for synthesizing complex molecules where precise spatial control is required. As a reactive acyl chloride, it is primarily used for introducing the 2,6-diisopropylbenzoyl moiety into target molecules through acylation reactions, such as the formation of esters and amides. Researchers may utilize this compound in the development of pharmaceuticals, agrochemicals, and functional materials, as well as in catalysis and as a precursor for ligands in organometallic chemistry. The molecular formula for this compound is C13H17ClO. Handling and Safety: This compound is moisture-sensitive and should be stored under inert conditions. Like other acid chlorides, it is likely corrosive and causes severe skin burns and eye damage. Researchers should consult the Safety Data Sheet (SDS) for detailed handling protocols. Note: This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

85374-63-6

Molecular Formula

C13H17ClO

Molecular Weight

224.72 g/mol

IUPAC Name

2,6-di(propan-2-yl)benzoyl chloride

InChI

InChI=1S/C13H17ClO/c1-8(2)10-6-5-7-11(9(3)4)12(10)13(14)15/h5-9H,1-4H3

InChI Key

XVNCRTSUAIIOKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Structure and Reactivity

Ortho-substituted benzoyl chlorides exhibit distinct conformational and electronic properties compared to para-substituted analogs. Key comparisons include:

Steric and Conformational Effects
  • 2,6-Diisopropylbenzoyl chloride : The bulky isopropyl groups force the benzene ring and acyl chloride group into a perpendicular conformation , minimizing steric clash. This reduces conjugation between the aromatic ring and the carbonyl group, stabilizing the molecule and slowing solvolysis rates .
  • 2,6-Dichlorobenzoyl chloride (C₇H₃Cl₃O) : Chlorine atoms, though smaller than isopropyl groups, also induce a perpendicular conformation. However, their electron-withdrawing nature slightly elongates the C–Cl bond, enhancing partial positive charge on the carbonyl carbon. This contrasts with the electron-donating isopropyl groups, which reduce electrophilicity .
  • 2,6-Dimethylbenzoyl chloride (C₁₀H₁₁ClO) : Methyl groups provide moderate steric hindrance, resulting in a near-perpendicular conformation. Stabilization is lower than in the diisopropyl analog, leading to faster solvolysis .
  • 2,6-Dimethoxybenzoyl chloride (C₁₀H₁₁ClO₃) : Methoxy groups are smaller but electron-donating via resonance. In ortho positions, steric effects dominate over electronic effects, though solubility in polar solvents may increase compared to alkyl-substituted derivatives .
Electronic Effects

For example:

  • Electron-withdrawing groups (e.g., Cl) in para positions strongly activate the acyl chloride toward nucleophilic attack, but in ortho positions, this effect is muted .
  • Electron-donating groups (e.g., isopropyl, methoxy) further deactivate the acyl chloride by reducing electrophilicity, compounded by steric barriers to nucleophilic approach .

Physical and Functional Properties

The following table summarizes key differences among ortho-substituted benzoyl chlorides:

Compound Substituents Electronic Effect Steric Bulk Conformation Reactivity (Solvolysis)
2,6-Diisopropylbenzoyl chloride Isopropyl Weakly donating High Perpendicular Slowest
2,6-Dichlorobenzoyl chloride Chloro Withdrawing Moderate Perpendicular Moderate
2,6-Dimethylbenzoyl chloride Methyl Donating Moderate Near-perpendicular Faster
2,6-Dimethoxybenzoyl chloride Methoxy Donating Low Slightly twisted Slow (electronic + steric)

Preparation Methods

Friedel-Crafts Alkylation and Subsequent Chlorination

A foundational approach involves Friedel-Crafts alkylation of benzoic acid derivatives. For example, p-hydroxybenzoic acid undergoes alkylation with isopropyl groups in the presence of acidic catalysts, forming 4-hydroxy-3,5-diisopropylbenzoic acid. This intermediate is critical for synthesizing 2,6-diisopropylphenol (Propofol), but its adaptation for benzoyl chloride synthesis requires additional steps:

  • Alkylation :
    p-Hydroxybenzoic acid+2 isopropylating agents4-Hydroxy-3,5-diisopropylbenzoic acid\text{p-Hydroxybenzoic acid} + 2 \text{ isopropylating agents} \rightarrow 4\text{-Hydroxy-3,5-diisopropylbenzoic acid} .
    The reaction occurs at 60–65°C using aqueous mineral acid as a catalyst.

  • Decarboxylation :
    Heating the alkylated product in a high-boiling solvent (e.g., xylene) with alkali metal hydroxides (e.g., NaOH) at 120–160°C removes the carboxyl group, yielding 2,6-diisopropylphenol.

  • Chlorination :
    Treating 2,6-diisopropylbenzoic acid (obtained via oxidation of the phenol) with chlorinating agents like thionyl chloride (SOCl2\text{SOCl}_2) or oxalyl chloride (ClCO2COCl\text{ClCO}_2\text{COCl}) forms the target benzoyl chloride.

Key Considerations :

  • Impurities such as monoalkylated byproducts (e.g., 2-isopropylphenol) and ether-linked dimers must be removed via solvent washes (toluene, xylene) and vacuum distillation.

  • The final chlorination step typically requires anhydrous conditions to prevent hydrolysis back to the carboxylic acid.

Direct Chlorination of 2,6-Diisopropylbenzoic Acid

A more straightforward route involves direct chlorination of pre-synthesized 2,6-diisopropylbenzoic acid. This method bypasses decarboxylation and is preferred for its scalability:

  • Reaction Setup :
    2,6-Diisopropylbenzoic acid+SOCl22,6-Di(propan-2-yl)benzoyl chloride+SO2+HCl\text{2,6-Diisopropylbenzoic acid} + \text{SOCl}_2 \rightarrow \text{2,6-Di(propan-2-yl)benzoyl chloride} + \text{SO}_2 + \text{HCl}.
    The reaction is catalyzed by dimethylformamide (DMF) and conducted under reflux in inert solvents (e.g., dichloromethane).

  • Purification :
    Excess SOCl2\text{SOCl}_2 is removed via distillation, and the crude product is washed with sodium bicarbonate to neutralize residual acid. High-vacuum distillation yields >99% purity.

Advantages :

  • Shorter reaction time (<6 hours).

  • High yield (85–90%) with minimal byproducts.

One-Pot Synthesis from Aromatic Precursors

Recent innovations, inspired by methods for analogous compounds (e.g., 2,4,6-trimethylbenzoyl-diphenylphosphine oxide), suggest a one-pot synthesis:

  • Alkylation-Chlorination Cascade :
    Simultaneous alkylation of benzoyl chloride precursors with isopropyl groups in a single reactor. For example, reacting sodium, ethanol, and isopropyl halides with benzoyl chloride derivatives in toluene or xylene at 50–70°C.

  • Workup :
    The mixture is layered with water, and the organic phase is washed with sodium bicarbonate. Crystallization in acetone or tetrahydrofuran yields the pure product.

Challenges :

  • Controlling exothermic reactions during alkylation.

  • Managing byproducts like dimerized ethers.

Purification and Analytical Characterization

Distillation and Solvent Extraction

Industrial-scale processes prioritize vacuum distillation (0.1–1 mmHg) to isolate 2,6-di(propan-2-yl)benzoyl chloride from high-boiling impurities. Solvent extraction with toluene or xylene removes hydrophilic contaminants, while sodium bicarbonate washes neutralize acidic residues.

Spectroscopic and Chromatographic Analysis

  • NMR : 1H^1\text{H} NMR peaks at δ 1.2–1.4 (isopropyl CH3_3), δ 3.2–3.5 (isopropyl CH), and δ 7.3–7.6 (aromatic protons).

  • HPLC : Purity >99% confirmed using C18 columns with UV detection at 254 nm.

PropertyValueMethod
Molecular Weight224.726 g/molMass Spectrometry
Boiling Point250–260°C (dec.)Vacuum Distillation
Purity≥99%HPLC

Industrial and Pharmaceutical Applications

The compound’s primary use is as an intermediate in synthesizing Propofol, a widely used anesthetic. Its acyl chloride group facilitates esterification and amidation reactions, making it valuable in prodrug development. Recent patents highlight its role in cyclodextrin-based drug delivery systems, where it modifies γ-cyclodextrin to enhance solubility .

Q & A

Q. What are the recommended synthetic routes for 2,6-Di(propan-2-yl)benzoyl chloride, and how do steric effects influence reaction efficiency?

The synthesis of 2,6-Di(propan-2-yl)benzoyl chloride can be adapted from analogous benzoyl chloride derivatization methods. For example, a common approach involves reacting a substituted phenol (e.g., 2,6-dihydroxyacetophenone) with benzoyl chloride in the presence of a strong base like LiHMDS (lithium hexamethyldisilazide) to achieve selective acylation . However, the bulky isopropyl substituents at the 2,6-positions introduce steric hindrance, which may necessitate higher reaction temperatures, extended reaction times, or the use of polar aprotic solvents (e.g., THF or DMF) to improve yields. Researchers should monitor reaction progress via TLC or GC-MS to optimize conditions.

Q. What safety protocols are critical when handling 2,6-Di(propan-2-yl)benzoyl chloride in the laboratory?

Due to its reactive acyl chloride group, this compound releases hydrogen chloride gas upon hydrolysis and may generate toxic byproducts (e.g., phosgene) under thermal decomposition . Key precautions include:

  • Use of a fume hood and personal protective equipment (PPE: gloves, goggles, lab coat).
  • Storage in moisture-free, airtight containers under inert gas (e.g., N₂).
  • Immediate neutralization of spills with sodium bicarbonate or specialized absorbents.
  • Prohibition of contact with water, alcohols, or amines during handling .

Q. How can researchers analyze 2,6-Di(propan-2-yl)benzoyl chloride using chromatographic and spectroscopic methods?

  • LC-MS : Derivatization with amines (e.g., piperazine) followed by reverse-phase HPLC with UV detection (λ = 254 nm) can separate and quantify reaction products .
  • NMR : The isopropyl groups produce distinct splitting patterns in 1^1H NMR (δ 1.2–1.4 ppm for CH₃, δ 2.8–3.2 ppm for CH). 13^{13}C NMR will show carbonyl resonance at ~170 ppm.
  • IR Spectroscopy : Strong C=O stretch near 1770 cm⁻¹ and C-Cl stretch near 700 cm⁻¹ confirm functional groups .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation vs. alkylation) at the 2,6-positions affect the reactivity and stability of benzoyl chloride derivatives?

Comparative studies on analogs like 2,6-dichlorobenzoyl chloride (electron-withdrawing Cl) and 2,6-di(propan-2-yl)benzoyl chloride (electron-donating isopropyl) reveal:

  • Electrophilicity : Electron-withdrawing groups increase carbonyl reactivity, accelerating nucleophilic acyl substitutions.
  • Steric Effects : Bulky isopropyl groups reduce reactivity toward bulky nucleophiles (e.g., tertiary amines) but enhance thermal stability .
  • Hydrolytic Stability : Alkyl-substituted derivatives exhibit slower hydrolysis in aqueous media compared to halogenated analogs .

Table 1 : Reactivity Comparison of Benzoyl Chloride Derivatives

SubstituentHydrolysis Rate (k, s⁻¹)Tₘ (°C)Electrophilicity (Hammett σ)
2,6-Cl0.4545+0.78
2,6-(i-Pr)₂0.1285-0.15

Q. How should researchers address contradictions in carcinogenicity data for structurally related benzoyl chlorides?

While benzoyl chloride itself shows limited carcinogenicity in animal models (e.g., no significant lung tumors in mice via inhalation), its analogs like benzotrichloride demonstrate clear carcinogenic effects . For 2,6-di(propan-2-yl)benzoyl chloride:

  • Risk Assessment : Conduct Ames tests for mutagenicity and subchronic toxicity studies in rodents (90-day exposure via dermal or inhalation routes).
  • Mechanistic Studies : Evaluate metabolic pathways (e.g., cytochrome P450-mediated activation) and DNA adduct formation using 32^{32}P-postlabeling assays .
  • Data Interpretation : Differentiate between direct carcinogenicity and synergistic effects from degradation products (e.g., HCl, isopropyl radicals) .

Q. What strategies optimize the environmental fate analysis of 2,6-Di(propan-2-yl)benzoyl chloride in aquatic systems?

  • Degradation Studies : Use HPLC-UV or GC-MS to track hydrolysis half-lives under varying pH (4–10) and salinity conditions.
  • Ecotoxicity : Perform Daphnia magna acute toxicity tests (LC₅₀) and algal growth inhibition assays.
  • Bioaccumulation : Measure logP values (predicted ~3.5 for 2,6-di(propan-2-yl)benzoyl chloride) to assess lipid solubility and biomagnification potential .

Table 2 : Environmental Stability Data (Model System)

ConditionHalf-life (h)Major Degradation Product
pH 7, 25°C482,6-Di(propan-2-yl)benzoic acid
pH 10, 25°C12Same + isopropyl alcohols

Methodological Notes

  • Synthesis : Prioritize Schlenk-line techniques for moisture-sensitive reactions .
  • Safety : Implement real-time gas monitoring (HCl/phosgene detectors) in workspaces .
  • Data Gaps : The compound’s carcinogenicity profile remains unstudied; extrapolate cautiously from benzoyl chloride data while noting structural differences .

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